5alpha-Androstane-2beta,3alpha-diol-17-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstane-2beta,3alpha-diol-17-one typically involves multiple steps, starting from simpler steroidal precursors. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as hydroxylation, oxidation, and reduction reactions. Detailed synthetic routes are often proprietary and may require access to specialized chemical literature or patents .
Industrial Production Methods: Industrial production methods for this compound are not widely documented in public literature. industrial synthesis would likely involve scalable versions of the laboratory synthetic routes, optimized for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5alpha-Androstane-2beta,3alpha-diol-17-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: 5alpha-Androstane-2beta,3alpha-diol-17-one is used as a reference material in analytical chemistry for the study of steroidal compounds .
Biology: In biological research, this compound is studied for its role in androgenic activity and its effects on various physiological processes .
Industry: In the pharmaceutical industry, this compound may be used in the synthesis of other steroidal drugs .
Mechanism of Action
The mechanism of action of 5alpha-Androstane-2beta,3alpha-diol-17-one involves its interaction with androgen receptors. The compound functions as an androgen transport protein and may also be involved in receptor-mediated processes . Each dimer of the compound binds one molecule of steroid, facilitating its transport and activity within the body .
Comparison with Similar Compounds
- 5alpha-Androstane-3beta,17alpha-diol
- 5alpha-Androstane-3alpha,17beta-diol
- 5alpha-Androstane-3beta,17beta-diol
Comparison:
- 5alpha-Androstane-3beta,17alpha-diol: This compound is a major metabolite of testosterone with androgenic activity and is implicated as a regulator of gonadotropin secretion .
- 5alpha-Androstane-3alpha,17beta-diol: Known for its role in hydroxylation reactions and its effects on androgenic activity .
- 5alpha-Androstane-3beta,17beta-diol: Functions as an estrogen receptor beta agonist and activates expression of reporter genes containing estrogen response elements .
Uniqueness: 5alpha-Androstane-2beta,3alpha-diol-17-one is unique due to its specific hydroxylation pattern and its distinct role in androgen transport and receptor-mediated processes .
Properties
Molecular Formula |
C19H30O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S)-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h11-16,20-21H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
HILNXGBHRIVSOD-PPMYXAGCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)O)O)C |
Origin of Product |
United States |
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